molecular formula C14H13NO2 B1290458 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one CAS No. 858597-92-9

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one

Cat. No. B1290458
M. Wt: 227.26 g/mol
InChI Key: UMNJTLCRUSCDEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts. In the case of pyrrole derivatives, a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite was used to synthesize a penta-substituted pyrrole derivative, which is structurally related to the compound of interest . Similarly, the synthesis of pyridine-1,3,4-thiadiazole-Schiff base derivatives was achieved with excellent yield in a short reaction time, indicating the efficiency of the method used . Another study reported the one-pot synthesis of a heterocyclic compound with a pyridin-2-yl group, which was characterized by various spectroscopic techniques . These studies demonstrate the diverse synthetic strategies that can be employed to create compounds with a pyridin-2-yl moiety.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is a common technique used to determine the precise structure of a compound, as seen in the studies of pyrrole and pyrazolo[1,5-c]pyrimidin derivatives . Density functional theory (DFT) calculations complement experimental techniques by predicting spectral and geometrical data, which often show a high correlation with experimental results . The crystal structures of co-crystals involving pyridin-4-yl groups were determined, highlighting the importance of hydrogen bonding in the formation of these structures .

Chemical Reactions Analysis

The reactivity of compounds containing the pyridin-2-yl group can be influenced by various substituents and the overall molecular context. For instance, the presence of a fluorophenyl group and an ethanone moiety in a pyrazoline ring was found to be crucial for binding in molecular docking studies, suggesting potential inhibitory activity against certain enzymes . The antimicrobial activity of thiazol-2-yl pyrrolidine derivatives also indicates that the chemical structure can be tailored to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, which is a physical property that can be exploited in corrosion inhibition . The optical properties of a novel phosphorescent ligand containing a pyridin-2-yl group were investigated, revealing specific absorption and emission wavelengths . Additionally, the antimicrobial activity of methyl pyrrolidine derivatives against various bacterial and fungal strains demonstrates the chemical properties that can be harnessed for therapeutic purposes .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(5-phenylmethoxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNJTLCRUSCDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630954
Record name 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one

CAS RN

858597-92-9
Record name 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-benzyloxy-2-bromo-pyridine (1.0 g), N-methoxy-N-methyl-acetamide (780 mg) and THF (20 mL) under argon at −60° C. was added n-BuLi (2.6 M in toluene, 2.9 mL). After 1 hour the cooling bath was removed. After reaching room temperature the mixture was quenched by addition of saturated NH4Cl-solution. The mixture was distributed between EA and brine. The organic phase was dried (Na2SO4), filtered and concentrated. The residue was purified by chromatography (silica gel, heptane to EA/heptane 3:7) to provide the subtitle compound. MS ESI+: m/z=228 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two

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